molecular formula C14H19N3O2 B2850989 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide CAS No. 2034531-61-6

3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide

Cat. No. B2850989
CAS RN: 2034531-61-6
M. Wt: 261.325
InChI Key: JSLCLCCEWNKKGA-UHFFFAOYSA-N
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Description

3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in learning and memory processes in the brain.

Mechanism of Action

3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the receptor's activation, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide prevents the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP) - a process that underlies learning and memory. 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been shown to be highly specific for the NMDA receptor and does not affect other glutamate receptors, such as AMPA and kainate receptors.
Biochemical and Physiological Effects:
In addition to its role in synaptic plasticity, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been shown to have a number of other biochemical and physiological effects. For example, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been shown to reduce the release of dopamine in the brain, which may contribute to its analgesic effects. 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has also been shown to reduce the expression of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide is its high specificity for the NMDA receptor, which allows researchers to selectively manipulate this receptor without affecting other glutamate receptors. However, one limitation of 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has poor solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of NMDA receptors in the development and maintenance of chronic pain. Finally, there is a need for further research on the biochemical and physiological effects of 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide, particularly in the context of inflammation and immune function.
Conclusion:
In conclusion, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide is a chemical compound that has significant potential for scientific research due to its selective antagonism of the NMDA receptor. 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been widely used to investigate the role of this receptor in various physiological and pathological processes, and has shown promise as a therapeutic target for neurological and psychiatric disorders. While there are limitations to the use of 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide in lab experiments, its specificity and selectivity make it a valuable tool for studying the mechanisms underlying synaptic plasticity and other physiological processes.

Synthesis Methods

3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with cyclopropylmethanol, followed by the reaction with pyrrolidine-1-carboxylic acid and carbonyldiimidazole. This method yields 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide with a purity of over 99%.

Scientific Research Applications

3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. For example, 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has been used to investigate the role of NMDA receptors in pain perception, addiction, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has also been used to study the mechanisms underlying synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience.

properties

IUPAC Name

3-(cyclopropylmethoxy)-N-pyridin-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(16-12-2-1-6-15-8-12)17-7-5-13(9-17)19-10-11-3-4-11/h1-2,6,8,11,13H,3-5,7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLCLCCEWNKKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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